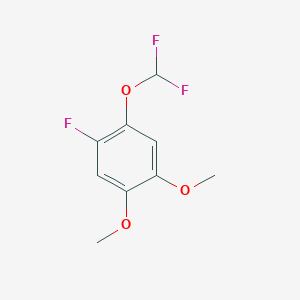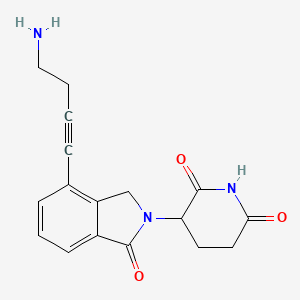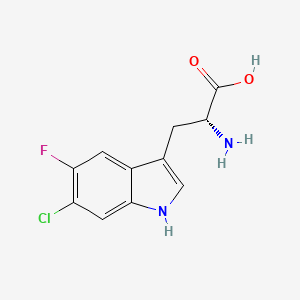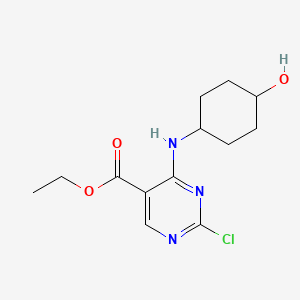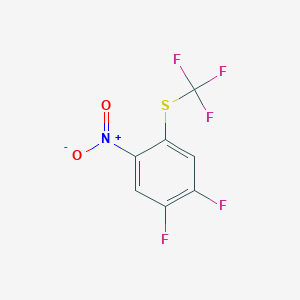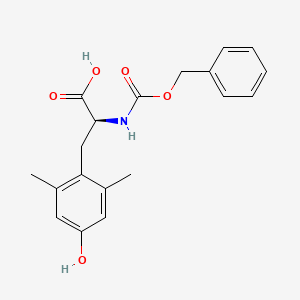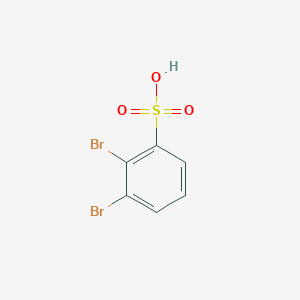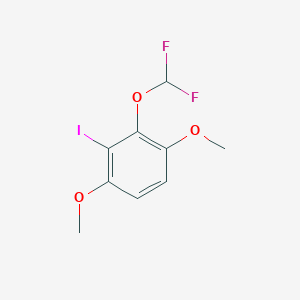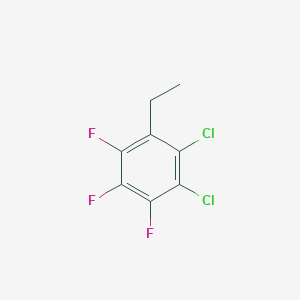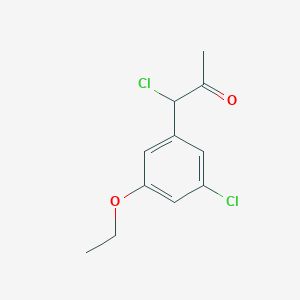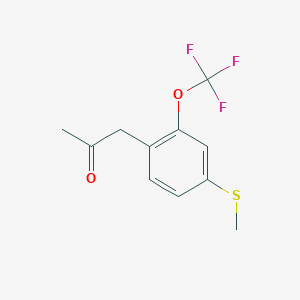
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and methylthio groups to the aromatic ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may involve the use of reagents such as trifluoromethoxybenzene, methylthiol, and acetone under specific reaction conditions like controlled temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved in its action can include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Methoxy-2-(trifluoromethoxy)phenyl)propan-2-one: This compound lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-(Methylthio)-2-methoxyphenyl)propan-2-one: This compound lacks the trifluoromethoxy group, which may influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in the combination of the trifluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11F3O2S |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(17-2)6-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
Clave InChI |
BAWXERFWEAWSOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)SC)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


